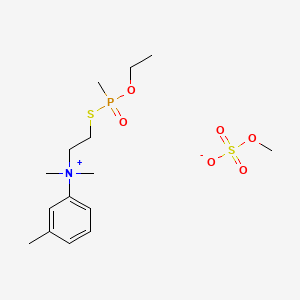
Dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)-m-tolylammonium methyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)-m-tolylammonium methyl sulfate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a phosphinyl group, a thioether linkage, and an ammonium moiety. These structural features contribute to its reactivity and functionality in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)-m-tolylammonium methyl sulfate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Ethoxymethylphosphinyl Intermediate: This step involves the reaction of ethyl alcohol with a phosphinyl chloride derivative under controlled conditions to form the ethoxymethylphosphinyl intermediate.
Thioether Formation: The intermediate is then reacted with a thiol compound to introduce the thioether linkage.
Ammonium Salt Formation: The final step involves the reaction of the thioether intermediate with a methyl sulfate derivative to form the ammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors under optimized conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)-m-tolylammonium methyl sulfate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The phosphinyl group can be reduced to form phosphine derivatives.
Substitution: The ammonium group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the thioether group.
Phosphine Derivatives: Formed from the reduction of the phosphinyl group.
Substituted Ammonium Salts: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)-m-tolylammonium methyl sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)-m-tolylammonium methyl sulfate involves its interaction with specific molecular targets. The phosphinyl group can interact with nucleophilic sites on enzymes or other proteins, leading to inhibition or modulation of their activity. The thioether linkage can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing a thiophene ring, which exhibit similar reactivity and applications.
Phosphine Oxides: Compounds with a phosphine oxide group, used in similar chemical reactions.
Ammonium Salts: Various ammonium salts with different substituents, used in biochemical and industrial applications.
Uniqueness
Dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)-m-tolylammonium methyl sulfate is unique due to its combination of functional groups, which confer distinct reactivity and versatility in chemical processes. Its ability to undergo multiple types of reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
41294-08-0 |
|---|---|
Molecular Formula |
C15H28NO6PS2 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[ethoxy(methyl)phosphoryl]sulfanylethyl-dimethyl-(3-methylphenyl)azanium;methyl sulfate |
InChI |
InChI=1S/C14H25NO2PS.CH4O4S/c1-6-17-18(5,16)19-11-10-15(3,4)14-9-7-8-13(2)12-14;1-5-6(2,3)4/h7-9,12H,6,10-11H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
NPVFZPPTECAEGW-UHFFFAOYSA-M |
Canonical SMILES |
CCOP(=O)(C)SCC[N+](C)(C)C1=CC=CC(=C1)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















